molecular formula C8H5Br2N B1267770 3-Bromo-4-(bromomethyl)benzonitrile CAS No. 89892-39-7

3-Bromo-4-(bromomethyl)benzonitrile

Cat. No. B1267770
CAS RN: 89892-39-7
M. Wt: 274.94 g/mol
InChI Key: MGQYEILVGLSMRU-UHFFFAOYSA-N
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Patent
US08354398B2

Procedure details

A solution of 3-bromo-4-methylbenzonitrile (1 g, 5.10 mmol) in chloroform (20 mL) was heated to 40-50° C. and N-bromosuccinimide (0.953 g, 5.36 mmol) was added in one portion followed by AIBN (8.38 mg, 0.051 mmol). After 1.5 hr. additional AIBN (20 mg) was added and the reaction was allowed to stir at 50° C. overnight. Additional AIBN (20 mg) and N-bromosuccinimide (1.1 g) were added, a reflux condenser was attached and the solution was heated to reflux. After several hours, additional AIBN (20 mg) was added and the reaction was allowed to stir at reflux overnight. The reaction was quenched by the addition of water and sat. aq. sodium bicarbonate. The organic phase was separated, concentrated in vacuo and purified by flash column chromatography (120 g silica, eluting with 0%-20% Ethyl Acetate in hexanes) to afford 3-bromo-4-(bromomethyl)benzonitrile as a pale yellow solid (800 mg, 2.88 mmol). 1H NMR (500 MHz, MeOD) δ ppm 4.70 (s, 2H), 7.71 (d, J=8.0 Hz, 1H), 7.73 (d, J=8.0 Hz, 1H), 8.04 (s, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.953 g
Type
reactant
Reaction Step Two
Name
Quantity
8.38 mg
Type
catalyst
Reaction Step Three
Name
Quantity
20 mg
Type
catalyst
Reaction Step Four
Quantity
1.1 g
Type
reactant
Reaction Step Five
Name
Quantity
20 mg
Type
catalyst
Reaction Step Five
Name
Quantity
20 mg
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[CH3:10])[C:5]#[N:6].[Br:11]N1C(=O)CCC1=O>C(Cl)(Cl)Cl.CC(N=NC(C#N)(C)C)(C#N)C>[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[CH2:10][Br:11])[C:5]#[N:6]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=C(C#N)C=CC1C
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0.953 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
Quantity
8.38 mg
Type
catalyst
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Step Four
Name
Quantity
20 mg
Type
catalyst
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Step Five
Name
Quantity
1.1 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
20 mg
Type
catalyst
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Step Six
Name
Quantity
20 mg
Type
catalyst
Smiles
CC(C)(C#N)N=NC(C)(C)C#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
to stir at 50° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a reflux condenser was attached
TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated to reflux
WAIT
Type
WAIT
Details
After several hours
STIRRING
Type
STIRRING
Details
to stir
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by the addition of water and sat. aq. sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by flash column chromatography (120 g silica, eluting with 0%-20% Ethyl Acetate in hexanes)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrC=1C=C(C#N)C=CC1CBr
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.88 mmol
AMOUNT: MASS 800 mg
YIELD: CALCULATEDPERCENTYIELD 56.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.